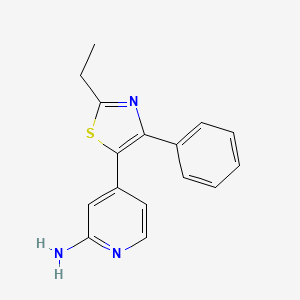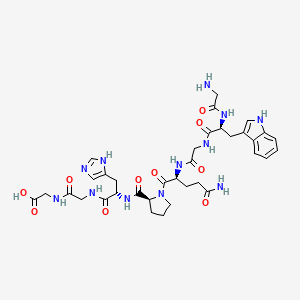
(2S)-1,4-diethoxybutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,4-diethoxybutan-2-ol is an organic compound with the molecular formula C8H18O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of two ethoxy groups and a hydroxyl group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-diethoxybutan-2-ol typically involves the reaction of (S)-2-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of (S)-2-butanol is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1,4-diethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to (2S)-1,4-diethoxybutane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: (2S)-1,4-diethoxybutan-2-one.
Reduction: (2S)-1,4-diethoxybutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-1,4-diethoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-1,4-diethoxybutan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1,4-dimethoxybutan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1,4-diethoxybutane: Lacks the hydroxyl group present in (2S)-1,4-diethoxybutan-2-ol.
(2S)-1,4-diethoxybutan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of ethoxy and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Eigenschaften
CAS-Nummer |
253310-93-9 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2S)-1,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-6-5-8(9)7-11-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
FVQOQCNDUHGCFB-QMMMGPOBSA-N |
Isomerische SMILES |
CCOCC[C@@H](COCC)O |
Kanonische SMILES |
CCOCCC(COCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)

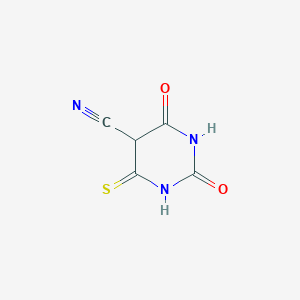

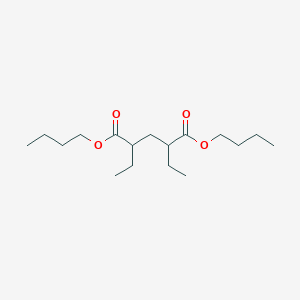
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)

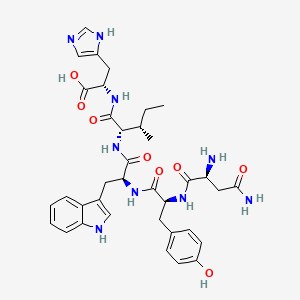

![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
